molecular formula C24H29F3N4OS B2544350 N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477304-59-9

N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

Cat. No. B2544350
M. Wt: 478.58
InChI Key: VUOXLCCQLKYDNF-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of adamantane, which is a bulky, rigid, diamondoid structure, often used in drug design to improve pharmacokinetic properties. The molecule also contains a triazole ring, a common motif in medicinal chemistry due to its ability to mimic the peptide bond and engage in hydrogen bonding. The presence of a trifluoromethyl group suggests increased lipophilicity and potential metabolic stability, while the carboxamide functionality is a common bioisostere for amides in drug molecules, potentially improving water solubility and hydrogen bonding capacity.

Synthesis Analysis

The synthesis of adamantane derivatives can be achieved through various methods. For example, the adamantyl cation formed from 1-adamantan-1-ol in refluxing trifluoroacetic acid can be used to produce adamantylsulfanyl compounds . Additionally, the Ritter reaction can be employed to create N-adamantylcarboxamide derivatives of heterocyclic and phenolic compounds . These methods could potentially be adapted to synthesize the compound , although the specific synthesis route for this molecule is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of adamantane derivatives has been studied, with crystal structures of carboxamido and sulfanyl analogues of 2-(1-adamantylamino)pyridine being analyzed . Quantum-chemical calculations have been performed to understand the conformational properties of these molecules . The adamantane core confers a degree of rigidity to the molecule, which can influence its biological activity. For instance, the conformational rigidity enhanced by the formation of an intramolecular H-bond in N-adamantylcarboxamido-pyridine is linked to its lower TNF-α production stimulatory activity compared to its sulfanyl and amino analogues .

Chemical Reactions Analysis

Adamantane derivatives can enhance the production of tumor necrosis factor α (TNF-α) in genetically modified cells . The activity of these compounds can be influenced by the presence of different functional groups and their position on the molecule. For example, the importance of the ring N-atom and the electronic influence of ortho-substituents on biological activity have been demonstrated . These findings suggest that the specific arrangement of functional groups in N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide could be critical for its chemical reactivity and biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives can vary widely. For instance, polyamides containing adamantane structures exhibit high tensile strength and modulus, as well as high glass transition temperatures and thermal stability . The solubility of these polymers in various solvents indicates that adamantane derivatives can be tailored to have desirable solubility profiles . Noncovalent interactions, such as hydrogen bonding, play a significant role in the stabilization of crystal structures of adamantane derivatives . These properties are crucial for the application of such compounds in materials science and pharmaceuticals.

properties

IUPAC Name

N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F3N4OS/c1-2-31-20(13-28-21(32)23-10-16-7-17(11-23)9-18(8-16)12-23)29-30-22(31)33-14-15-3-5-19(6-4-15)24(25,26)27/h3-6,16-18H,2,7-14H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOXLCCQLKYDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

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